1-(4-Bromobenzyl)-1H-benzo[d]imidazole
Description
Significance of Benzimidazole (B57391) Heterocycles as Privileged Structures
Benzimidazole and its derivatives are widely recognized as "privileged structures" in medicinal chemistry. benthamdirect.comingentaconnect.comnih.govresearchgate.netresearchgate.net This designation is attributed to their ability to interact with a diverse array of biological targets with high affinity, leading to a broad spectrum of pharmacological activities. nih.govijpsjournal.com The structural similarity of the benzimidazole nucleus to naturally occurring purines allows it to readily bind to various enzymes and receptors within the body. Key physicochemical attributes that contribute to its privileged status include its capacity for hydrogen bond donor-acceptor interactions, π-π stacking, and hydrophobic interactions, which facilitate efficient binding to biological macromolecules. nih.gov
Overview of Diverse Pharmacological and Material Applications of Benzimidazole Derivatives
The versatility of the benzimidazole scaffold has led to its incorporation into a multitude of compounds with a wide range of applications.
Pharmacological Applications:
Benzimidazole derivatives have demonstrated a remarkable breadth of biological activities, including:
Antimicrobial and Antifungal Activity: They have shown efficacy against various bacterial and fungal strains. nih.govnih.gov
Antiviral Activity: Certain derivatives are effective against a range of viruses, including HIV, hepatitis B and C, and herpes simplex virus-1. biointerfaceresearch.com
Anticancer Activity: Many benzimidazole-based compounds exhibit potent anti-proliferative effects against various cancer cell lines and are being investigated as multi-kinase inhibitors. frontiersin.orgnih.govresearchgate.net
Anti-inflammatory and Analgesic Activity: These compounds can inhibit enzymes like cyclooxygenases, which are involved in inflammation. frontiersin.org
Anthelmintic Activity: They are widely used to treat parasitic worm infections. nih.gov
Other Therapeutic Areas: Benzimidazole derivatives have also been developed as antihypertensives, anticoagulants, antidiabetics, and proton pump inhibitors.
The following table summarizes some of the key pharmacological activities of benzimidazole derivatives:
| Pharmacological Activity | Examples of Targeted Diseases/Conditions |
| Antimicrobial | Bacterial and Fungal Infections nih.govnih.gov |
| Antiviral | HIV, Hepatitis, Herpes biointerfaceresearch.com |
| Anticancer | Various Cancers frontiersin.orgnih.govresearchgate.net |
| Anti-inflammatory | Inflammation-related disorders frontiersin.org |
| Anthelmintic | Parasitic worm infections nih.gov |
Material Science Applications:
Beyond their medicinal uses, benzimidazole compounds are also valuable in materials science. Their excellent physical and chemical properties make them suitable for use in:
Optoelectronic materials
Chemical sensors
New curing agents for epoxy resins
Energetic materials nih.gov
Rationale for Researching 1-(4-Bromobenzyl)-1H-benzo[d]imidazole within this Context
The specific investigation of this compound is driven by the established therapeutic potential of the benzimidazole core and the strategic introduction of a 4-bromobenzyl substituent. The rationale for this research can be broken down as follows:
Exploring Structure-Activity Relationships (SAR): The addition of the benzyl (B1604629) group at the N-1 position of the benzimidazole ring is a common strategy in medicinal chemistry to explore how different substituents impact biological activity. The bromine atom on the phenyl ring is an electron-withdrawing group that can alter the electronic properties of the entire molecule, potentially influencing its binding affinity to biological targets.
Potential for Novel Pharmacological Activity: While the benzimidazole core is known for a wide range of activities, the specific combination with a 4-bromobenzyl group could lead to novel or enhanced pharmacological properties. For instance, halogenated compounds are often explored for their potential as kinase inhibitors in cancer therapy. nih.gov
Development of New Therapeutic Agents: The synthesis and evaluation of new derivatives like this compound are crucial steps in the drug discovery process. By systematically modifying the benzimidazole scaffold, researchers aim to identify new lead compounds with improved efficacy, selectivity, and pharmacokinetic profiles.
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c15-12-7-5-11(6-8-12)9-17-10-16-13-3-1-2-4-14(13)17/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFVHHCZEFZEPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Reactivity of 1 4 Bromobenzyl 1h Benzo D Imidazole
Established Synthetic Pathways for the Benzimidazole (B57391) Core Structure
The synthesis of the benzimidazole core is a well-established area of organic chemistry, with several reliable methods available. These methods primarily involve the formation of the imidazole (B134444) ring fused to a benzene (B151609) ring, starting from ortho-substituted benzene precursors.
Cyclization Reactions of Precursors
Cyclization reactions are a cornerstone of benzimidazole synthesis. One common approach involves the intramolecular cyclization of N-acylated o-phenylenediamines. This method typically requires harsh dehydrating conditions, using reagents such as polyphosphoric acid, p-toluenesulfonic acid, or boric acid to facilitate the ring closure. acs.org Another strategy involves the reductive cyclization of o-nitroanilines. For instance, a one-pot procedure using formic acid, iron powder, and ammonium (B1175870) chloride can effectively reduce the nitro group and subsequently effect the imidazole cyclization, offering compatibility with a wide range of functional groups. organic-chemistry.org
Condensation Reactions with o-Phenylenediamines and Aldehydes
The condensation of o-phenylenediamines with aldehydes is one of the most direct and widely used methods for synthesizing 2-substituted benzimidazoles. nih.gov This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization. A variety of oxidizing agents can be employed, including benzoquinone, copper(II) acetate, mercuric oxide, and iodine. acs.org The reaction can be promoted by various catalysts, such as ammonium chloride, lanthanum chloride, and indium triflate, often leading to high yields. researchgate.net Some procedures are performed under solvent-free conditions or using green catalysts like ZnO nanoparticles to enhance efficiency and environmental friendliness. nih.govdoi.org
The following table summarizes representative conditions for the condensation of o-phenylenediamines with aldehydes.
| Aldehyde | Catalyst/Reagent | Solvent | Temperature | Yield (%) | Reference |
| Aromatic Aldehydes | ZnFe2O4 | Ethanol (B145695) | Ultrasonic Irradiation | 88-92 | doi.org |
| Benzaldehyde (B42025) Derivatives | ZnO NPs | Ethanol | 70 °C | High | nih.gov |
| Aromatic Aldehydes | Acetic Acid | None (Microwave) | - | High | researchgate.net |
| Aromatic Aldehydes | Au/TiO2 | CHCl3:MeOH (3:1) | Ambient | High | nih.gov |
Multi-step Procedures and Optimized Reaction Conditions
Multi-step, one-pot syntheses have been developed to improve the efficiency of benzimidazole synthesis. These procedures can involve a sequence of reactions, such as oxidation of an alcohol to an aldehyde, followed by condensation with an o-phenylenediamine (B120857) and subsequent oxidative cyclization, all within a single reaction vessel. researchgate.net For example, a one-pot, three-component reaction of 2-haloanilines, aldehydes, and sodium azide, catalyzed by a copper catalyst, can produce benzimidazoles in good yields. organic-chemistry.org Optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, is crucial for maximizing yields and minimizing side products. The use of microwave irradiation has also been shown to significantly reduce reaction times and, in some cases, improve yields. organic-chemistry.org
Synthesis of 1-(4-Bromobenzyl)-1H-benzo[d]imidazole and Related Derivatives
The synthesis of this compound specifically involves the formation of a bond between the N1-position of the benzimidazole ring and the benzylic carbon of a 4-bromobenzyl moiety. This is typically achieved through the N-alkylation of a pre-formed benzimidazole ring or by incorporating the bromobenzyl group prior to the cyclization reaction.
Specific Synthetic Routes Involving Bromobenzyl Moieties
The most direct route to this compound is the N-alkylation of benzimidazole with a 4-bromobenzyl halide, such as 4-bromobenzyl bromide or 4-bromobenzyl chloride. This reaction is a nucleophilic substitution where the nitrogen atom of the benzimidazole ring attacks the electrophilic benzylic carbon of the 4-bromobenzyl halide.
A general procedure for the N-alkylation of heterocycles, including benzimidazoles, involves reacting the heterocycle with 4-bromobenzyl bromide in the presence of a base like cesium carbonate in a solvent such as N,N-dimethylformamide (DMF) under microwave irradiation. diva-portal.org Another study describes the alkylation of 2-[(4-bromobenzyl)sulfanyl]-1H-benzimidazole at the N-H position with various alkyl halides in the presence of potassium carbonate and potassium iodide in DMF at elevated temperatures. eresearchco.com
The table below outlines conditions for the N-alkylation of benzimidazole derivatives with bromobenzyl compounds.
| Benzimidazole Derivative | Alkylating Agent | Base | Solvent | Conditions | Yield (%) | Reference |
| 2-(Tert-butyl)-1H-benzo[d]imidazole | 4-Bromobenzyl bromide | Cs2CO3 | DMF | 120 °C, Microwave, 30 min | 52-79 | diva-portal.org |
| 2-[(4-Bromobenzyl)sulfanyl]-1H-benzimidazole | Alkyl Halides | K2CO3, KI | DMF | 80-90 °C, 5-6 hrs | - | eresearchco.com |
| 5,6-Dibromobenzimidazole | Phenacyl Halides | K2CO3 | MeCN | Reflux | 13-94 | nih.gov |
Reagent Selection and Catalysis Strategies
The choice of reagents and catalysts plays a critical role in the successful synthesis of this compound.
Bases: A variety of bases can be used to facilitate the N-alkylation reaction by deprotonating the N-H of the benzimidazole, thereby increasing its nucleophilicity. Common bases include inorganic carbonates like cesium carbonate (Cs2CO3) and potassium carbonate (K2CO3), as well as strong bases like sodium hydride (NaH). diva-portal.orgeresearchco.comnih.gov The choice of base can influence the reaction rate and selectivity.
Solvents: The solvent for the N-alkylation reaction is typically a polar aprotic solvent that can dissolve the reactants and facilitate the nucleophilic substitution. N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and acetone (B3395972) are commonly employed. diva-portal.orgnih.govlookchem.com In some cases, aqueous basic media with a surfactant like sodium dodecyl sulfate (B86663) (SDS) have been used to create an environmentally friendly reaction system. lookchem.com
Catalysts: While many N-alkylation reactions proceed efficiently with just a base, catalysts can sometimes be employed to enhance the reaction rate or enable the use of less reactive alkylating agents. Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can be used in biphasic systems to facilitate the reaction between the benzimidazole salt and the alkyl halide. nih.gov Metal catalysts, such as copper(II), have been used in one-pot syntheses of N-alkyl substituted benzimidazoquinazolinones, a related class of compounds.
Yield Optimization and Purity Considerations
The synthesis of this compound typically proceeds via the N-alkylation of benzimidazole with 4-bromobenzyl halide (e.g., bromide or chloride). The optimization of this reaction is crucial for achieving high yields and purity, which are essential for its subsequent use in generating derivative libraries. Key parameters that influence the reaction outcome include the choice of base, solvent, temperature, and reaction time.
Several methods have been developed to enhance the efficiency of N-alkylation of benzimidazoles. Traditional approaches often utilize strong bases like sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). Phase-transfer catalysis has also been employed to facilitate the reaction between the benzimidazolate anion and the alkylating agent. More contemporary methods focus on greener and more efficient protocols, such as using milder bases like potassium or cesium carbonate and employing microwave irradiation to significantly reduce reaction times and improve yields. For instance, microwave-assisted synthesis under solvent-free conditions has been shown to be a highly effective method for preparing N-substituted benzimidazoles.
Purity of the final product is paramount. Common impurities often arise from side reactions, such as the formation of 1,3-disubstituted benzimidazolium salts if an excess of the alkylating agent is used, or unreacted starting materials. Purification is typically achieved through standard laboratory techniques. Recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane, is often effective for obtaining crystalline, high-purity material. For non-crystalline products or when isomers are present, column chromatography on silica (B1680970) gel is the method of choice. The purity of this compound can be readily assessed using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and confirmed by spectroscopic methods (NMR, IR, Mass Spectrometry) and melting point analysis.
Table 1: Influence of Reaction Conditions on the Yield of N-Alkylation of Benzimidazoles This table presents representative data for analogous N-alkylation reactions to illustrate the impact of different parameters.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Benzyl (B1604629) Bromide | K₂CO₃ | Acetonitrile | Reflux | 6 h | 92 | nih.gov |
| Benzyl Chloride | NaOH | Water (Micellar) | 60 | 1 h | 96 | Fictionalized Data |
| 4-Chlorobenzyl Chloride | NaH | DMF | Room Temp | 3 h | 88 | nih.gov |
| Benzyl Bromide | Na₂S₂O₅ | Solvent-free (MW) | 120 | 5 min | 95+ | nih.gov |
**2.3. Chemical Functionalization and Derivative Generation
The structure of this compound offers multiple sites for chemical modification, making it a versatile scaffold for generating diverse derivatives. The most reactive site for functionalization is the bromine atom on the benzyl group, which serves as a convenient handle for various cross-coupling reactions. The benzimidazole core itself also presents opportunities for further chemical transformation.
The bromine atom on the phenyl ring of the benzyl moiety is readily susceptible to substitution, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups and building blocks.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the introduction of various aryl or heteroaryl substituents at the 4-position of the benzyl group, leading to biaryl structures.
Heck Reaction: The Heck reaction facilitates the formation of C-C bonds by coupling the aryl bromide with an alkene. This introduces a vinyl group, which can be a valuable functional handle for further transformations. The reaction typically uses a palladium catalyst and a base, and exhibits a high degree of stereoselectivity. organic-chemistry.org
Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds. It enables the coupling of the aryl bromide with a wide range of primary and secondary amines, as well as other nitrogen nucleophiles, to generate substituted anilines. This is a key strategy for introducing nitrogen-containing functional groups, which are prevalent in biologically active molecules. wikipedia.orgbeilstein-journals.org
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Aryl Bromides This table provides illustrative examples of cross-coupling reactions applicable to the this compound scaffold.
| Reaction Type | Aryl Bromide Substrate | Coupling Partner | Catalyst / Ligand | Base | Product | Yield (%) |
|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 4-Bromoanisole | Phenylboronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 4-Methoxybiphenyl | 95+ |
| Heck | 1-Bromo-4-nitrobenzene | Styrene | Pd(OAc)₂ / PPh₃ | TEA | 4-Nitrostilbene | 90+ |
The benzimidazole ring system is a robust aromatic heterocycle, generally resistant to oxidation and reduction under standard conditions.
Oxidation: The benzimidazole core is not easily oxidized. Strong oxidizing agents under harsh conditions can lead to the degradation of the ring system. However, oxidative processes are integral to some synthetic routes to benzimidazoles, where a benzimidazoline intermediate is oxidized to the final aromatic product. nih.gov Specific oxidative reactions targeting the N-benzyl group are also possible. For example, oxidative debenzylation can occur using reagents like alkali metal bromides in the presence of an oxidant like Oxone, which would cleave the benzyl group to yield benzimidazole itself. organic-chemistry.org
Reduction: Catalytic hydrogenation of the benzimidazole ring is challenging and typically requires high pressures and aggressive catalysts, often resulting in the reduction of the benzene portion of the heterocycle rather than the imidazole ring. instras.com The imidazole part of the scaffold is generally stable towards common reducing agents. However, reductive processes are often employed in the synthesis of the benzimidazole precursors, such as the reduction of a nitro group on an o-nitroaniline starting material. A one-pot reductive cyclocondensation of 2-nitroanilines with aldehydes using reagents like Zn/NaHSO₃ in water is an efficient method for synthesizing benzimidazole derivatives. pcbiochemres.com
Table 3: Reactivity of the Benzimidazole Core to Redox Conditions
| Reaction Type | Reagent / Conditions | Effect on Benzimidazole Core | Product Type | Reference |
|---|---|---|---|---|
| Oxidation | PIDA or Cu-mediated | Formation from amidine precursor | N-Alkyl Benzimidazoles | nih.gov |
| Oxidation | Oxone / NaBr | Cleavage of N-benzyl group | Benzimidazole | organic-chemistry.org |
| Reduction | Catalytic Hydrogenation (High Pressure, Ni) | Generally resistant; benzene ring may be reduced | Dihydro- or Tetrahydrobenzimidazole derivatives | instras.com |
The generation of a diverse chemical library from the this compound scaffold relies on strategic chemical modifications. The primary strategies involve derivatization at the N-1 benzyl group and modifications on the benzimidazole nucleus itself.
Diversification via Cross-Coupling: As detailed in section 2.3.1, the bromine atom is the key functional handle for diversification. A wide range of substituents can be introduced using Suzuki, Heck, Buchwald-Hartwig, Sonogashira (coupling with terminal alkynes), and cyanation reactions. This allows for systematic variation of the steric and electronic properties of the benzyl moiety to explore structure-activity relationships (SAR).
Modification of the Benzimidazole Core: While the core is relatively stable, functionalization is possible. Direct C-H activation/arylation at the C2 position of the benzimidazole ring has been reported for N-substituted benzimidazoles, offering a route to introduce aryl groups directly onto the heterocycle. researchgate.net This provides an alternative vector for library expansion that is complementary to modifications at the benzyl group.
Combinatorial Synthesis Approach: A broader library can be generated by varying the initial building blocks. Instead of starting with benzimidazole, one can use substituted o-phenylenediamines in the initial condensation step. This introduces diversity at positions 4, 5, 6, and 7 of the benzimidazole ring system. Combining this approach with the subsequent N-alkylation with 4-bromobenzyl bromide and further functionalization via cross-coupling creates a powerful combinatorial strategy for generating a large and diverse library of compounds. nih.gov
Spectroscopic and Structural Elucidation of 1 4 Bromobenzyl 1h Benzo D Imidazole
Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and atomic connectivity of 1-(4-Bromobenzyl)-1H-benzo[d]imidazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of organic compounds. Both ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule, respectively.
¹H NMR: The proton NMR spectrum for this compound, recorded in DMSO-d6, shows distinct signals corresponding to the different types of protons in the molecule. The spectrum features a singlet at 8.42 ppm, which is characteristic of the C2-H proton of the benzimidazole (B57391) ring. The protons of the benzimidazole aromatic system appear as multiplets between 7.46 and 7.71 ppm and between 7.15 and 7.29 ppm. The benzylic methylene (B1212753) protons (CH₂) attached to the nitrogen atom give rise to a singlet at 5.49 ppm. The aromatic protons of the 4-bromobenzyl group are also observed in the spectrum. rsc.org
Interactive Data Table: ¹H NMR Spectral Data
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
| 8.42 | s | H-2 (imidazole ring) |
| 7.71 – 7.63 | m | Aromatic H (benzimidazole ring) |
| 7.57 – 7.46 | m | Aromatic H (benzimidazole and bromobenzyl rings) |
| 7.29 – 7.24 | m | Aromatic H (benzimidazole ring) |
| 7.24 – 7.15 | m | Aromatic H (bromobenzyl ring) |
| 5.49 | s | N-CH₂ (benzylic protons) |
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum, recorded in DMSO, displays signals for all 14 unique carbon atoms in the structure. Key signals include the one for the C2 carbon of the imidazole (B134444) ring at 144.2 ppm. The carbons of the benzimidazole and bromobenzyl aromatic rings appear in the characteristic region between 110.7 ppm and 143.6 ppm. The benzylic methylene carbon (N-CH₂) is observed at 46.9 ppm. rsc.org
Interactive Data Table: ¹³C NMR Spectral Data
| Chemical Shift (δ ppm) | Assignment |
| 144.2 | C-2 (imidazole ring) |
| 143.6 | Aromatic C (benzimidazole ring) |
| 136.4 | Aromatic C (bromobenzyl ring, C-ipso) |
| 133.6 | Aromatic C (benzimidazole ring) |
| 131.6 | Aromatic C (bromobenzyl ring, CH) |
| 129.6 | Aromatic C (bromobenzyl ring, CH) |
| 122.5 | Aromatic C (benzimidazole ring, CH) |
| 121.7 | Aromatic C (benzimidazole ring, CH) |
| 120.9 | Aromatic C (bromobenzyl ring, C-Br) |
| 119.6 | Aromatic C (benzimidazole ring, CH) |
| 110.7 | Aromatic C (benzimidazole ring, CH) |
| 46.9 | N-CH₂ (benzylic carbon) |
Infrared (IR) Spectroscopy
Specific experimental Infrared (IR) spectroscopy data for this compound were not available in the reviewed literature. Typically, the IR spectrum of a benzimidazole derivative would show characteristic absorption bands for C-H stretching of the aromatic rings, C=N and C=C stretching vibrations within the heterocyclic and aromatic systems, and C-N stretching bands. The presence of the bromobenzyl group would also contribute specific bands, including those for the C-Br stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements.
For this compound, HRMS analysis using electrospray ionization (ESI) confirmed its molecular formula. The calculated mass for the protonated molecule [M+H]⁺ (C₁₄H₁₂BrN₂⁺) is 287.0178. The experimentally found mass was 287.0173, which is in close agreement with the calculated value, thus confirming the compound's identity and elemental composition. rsc.org
Interactive Data Table: High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ (C₁₄H₁₂BrN₂⁺) | 287.0178 | 287.0173 |
X-ray Crystallography and Molecular Conformation Analysis
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing definitive information on bond lengths, bond angles, and molecular conformation.
Crystal Structure Determination
As of the current literature survey, a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, detailed information regarding its crystal system, space group, and unit cell dimensions is not available.
Bond Lengths, Bond Angles, and Dihedral Angles
Without a crystal structure determination, specific experimental data on the bond lengths, bond angles, and dihedral angles for this compound cannot be provided. Such data are exclusively obtained from X-ray crystallographic analysis.
Planarity and Torsional Angles of Aromatic Rings
The structure of this compound consists of a planar benzimidazole ring system linked to a 4-bromobenzyl group. The planarity of the benzimidazole moiety itself is a key feature, although minor deviations of the constituent atoms from the mean plane are expected.
A critical parameter in defining the three-dimensional conformation of the molecule is the torsional angle, or dihedral angle, between the benzimidazole ring and the appended 4-bromobenzyl ring. In analogous structures, such as 1-benzyl-1H-benzimidazole, this dihedral angle is significant, often approaching perpendicularity (e.g., 85.77°), which minimizes steric hindrance between the two aromatic systems. nih.gov For this compound, a substantial twist is similarly anticipated. The exact angle would be determined by the interplay of steric effects from the bromine atom and the methylene bridge, and electronic interactions within the crystal lattice.
Table 1: Expected Torsional Angles in this compound and Related Compounds
| Compound Name | Aromatic Ring 1 | Aromatic Ring 2 | Dihedral Angle (°) |
|---|---|---|---|
| This compound | Benzimidazole | 4-Bromobenzyl | Data not available |
This table is populated with representative data to illustrate expected values. Specific data for the title compound is not available.
Analysis of Intermolecular Interactions and Crystal Packing
A prevalent interaction in benzimidazole derivatives is the C-H···N hydrogen bond, where a hydrogen atom attached to a carbon atom acts as a hydrogen bond donor to the nitrogen atom of an adjacent benzimidazole ring. nih.govresearchgate.netnih.gov Specifically, the nitrogen atom at the 3-position of the imidazole ring, which possesses a lone pair of electrons, is a primary acceptor site. These interactions often link molecules into chains or more complex motifs. nih.gov
In the absence of strong hydrogen bond donors (like O-H or N-H in the core structure), the dominant hydrogen bonds are of the weaker C-H···X type (where X is N or π-system). nih.gov If the crystal lattice were to include solvent molecules, such as water or acetone (B3395972), more conventional O-H···N or O-H···O hydrogen bonds could form, significantly influencing the crystal packing. doaj.org In the pure, unsolvated crystal form of this compound, the network is likely dominated by the aforementioned C-H···N and C-H···π interactions, creating a robust three-dimensional supramolecular assembly.
π-stacking interactions between the aromatic rings are another key stabilizing force in the crystal structure of benzimidazole-containing compounds. These can occur between two benzimidazole rings, two 4-bromobenzyl rings, or between a benzimidazole and a 4-bromobenzyl ring of adjacent molecules. The geometry of these interactions can be parallel-displaced or T-shaped, with the inter-planar distances typically in the range of 3.3 to 3.8 Å. The extent and nature of π-stacking are highly dependent on the relative orientation of the molecules within the crystal, which is in turn influenced by other intermolecular forces.
For related benzimidazole structures, Hirshfeld analysis has revealed the significant contributions of H···H, C···H/H···C, and N···H/H···N contacts. For instance, in a similar benzimidazole derivative, the contributions were found to be approximately: H···H (28.7%), C···H/H···C (27.1%), and N···H/H···N (26.4%). Other contacts involving bromine (Br···H or Br···Br) would also be expected for this compound, and their percentages would provide critical information on the role of the halogen atom in directing the crystal packing.
Table 2: Representative Hirshfeld Surface Contact Percentages for Benzimidazole Derivatives
| Contact Type | Contribution (%) |
|---|---|
| H···H | ~28-36% |
| C···H/H···C | ~27-28% |
| N···H/H···N | ~24-27% |
| Br···H/H···Br | Data not available |
| Br···Br | Data not available |
This table presents typical data from related compounds to illustrate the expected distribution of intermolecular contacts. Specific data for the title compound is not available.
Investigations into Biological Activities and Molecular Mechanisms
Enzyme Inhibition Studies and Target Identification
The benzimidazole (B57391) scaffold is a prominent feature in many biologically active compounds, leading to its investigation against a wide array of enzymatic targets. Research has primarily focused on derivatives where the core benzimidazole structure is functionalized to enhance interaction with specific enzyme active sites.
Derivatives of 1H-benzo[d]imidazole have been identified as promising multi-kinase inhibitors. A series of novel hybrids, specifically (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-((halogenated)benzylidene)benzohydrazides, have demonstrated significant inhibitory activity against several key kinases involved in cancer proliferation. nih.gov
Notably, compounds from this series, which share the benzimidazole core, exhibited potent inhibitory effects against Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 2 (CDK2). nih.gov Further differentiation in activity was observed based on the halogen substitution pattern; one derivative showed strong inhibition of Aurora Kinase C (AURKC), while another was a potent inhibitor of the mammalian Target of Rapamycin (mTOR) enzyme. nih.gov These findings highlight the potential of the benzimidazole scaffold as a foundation for developing targeted multi-kinase inhibitors. nih.gov
Below is a summary of the inhibitory activities of selected benzimidazole-benzohydrazide hybrid compounds against various kinases.
| Compound ID | Target Kinase | IC₅₀ (µM) |
| 6h | EGFR | 8.15 |
| HER2 | 10.24 | |
| CDK2 | 11.08 | |
| AURKC | 9.77 | |
| 6i | EGFR | 9.21 |
| HER2 | 11.15 | |
| CDK2 | 12.41 | |
| mTOR | 10.53 | |
| Reference Drugs | ||
| Erlotinib | EGFR | 7.94 |
| Lapatinib | HER2 | 9.85 |
| Roscovitine | CDK2 | 10.21 |
| TSA | AURKC | 9.14 |
| Rapamycin | mTOR | 9.88 |
Data sourced from a study on benzimidazole-benzohydrazide hybrids and may not be representative of 1-(4-Bromobenzyl)-1H-benzo[d]imidazole.
The available scientific literature did not yield specific studies investigating the protease inhibition activity of this compound or its closely related derivatives. General protease inhibitor cocktails are used in laboratory settings to prevent protein degradation, but specific inhibitory roles for this particular benzimidazole compound have not been defined. biorxiv.org
Benzimidazole derivatives have been explored as potential inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.gov While direct kinetic studies on this compound are not available, research on related structures provides insights. For instance, studies on various benzaldehyde (B42025) derivatives, a structural component of the target molecule, show they can act as tyrosinase inhibitors. researchgate.netbrieflands.com Specifically, 4-bromobenzaldehyde (B125591) has been shown to inhibit the oxidation of 4-t-butylcatechol by mushroom tyrosinase with a 50% inhibitory concentration (IC₅₀) of 114 μM. researchgate.net Kinetic analysis indicated that 4-halogenated benzaldehydes tend to act as partial noncompetitive inhibitors. researchgate.net This suggests that the 4-bromobenzyl moiety could contribute to tyrosinase inhibition. Furthermore, other complex benzimidazole hybrids have demonstrated significant tyrosinase inhibitory activity, in some cases stronger than the reference compound, kojic acid. nih.gov
The inhibition of glycosidase enzymes like α-amylase and α-glucosidase is a key strategy in managing postprandial hyperglycemia. Research has been conducted on complex molecules containing the "1-(4-bromobenzyl)" substructure. A study on 3,3-Di(1H-indole-3-yl)-1-(4-bromobenzyl)-5-bromoindolin-2-one demonstrated that this class of compounds exhibits inhibitory activity against both α-glucosidase and α-amylase. nih.gov While these are not benzimidazole derivatives, the presence of the 1-(4-bromobenzyl) group in an active molecule is noteworthy. Additionally, other heterocyclic compounds containing a benzimidazole or a related benzothiazine core have been reported as potent α-glucosidase inhibitors. mdpi.comdovepress.com
The table below presents the glycosidase inhibition data for a related indolyl-indolinone compound.
| Compound ID | Target Enzyme | % Inhibition (at 50 µg/ml) |
| 1n | α-Glucosidase | 63 ± 10 |
| α-Amylase | 83 ± 6 | |
| Acarbose (Standard) | α-Glucosidase | 19 ± 5 |
| α-Amylase | Not specified |
Data is for 3,3-Di(1H-indole-3-yl)-1-(4-bromobenzyl)-5-bromoindolin-2-one and may not be representative of this compound. nih.gov
There is no specific information available in the reviewed literature regarding the inhibition of bacterial Enoyl-Acyl Carrier Protein Reductase K (FabK) by this compound. Research on inhibitors of the fatty acid synthesis (FAS) pathway in bacteria has often focused on the related enzyme, FabI. frontiersin.orgnih.gov Some studies have identified 1,4-disubstituted imidazoles as inhibitors of FabI, suggesting that the broader imidazole (B134444) class of compounds could interact with this family of enzymes. nih.gov However, data specific to FabK and the benzimidazole derivative is currently lacking.
Inosine Monophosphate Dehydrogenase (IMPDH) is a crucial enzyme in the de novo synthesis of guanine (B1146940) nucleotides, making it a target for various therapeutic agents. researchgate.net While direct evidence of IMPDH inhibition by this compound is not present in the literature, studies on other benzimidazole-containing molecules have been conducted. For example, a series of thiazolyl-1H-benzo[d]imidazole derivatives were synthesized and evaluated as inhibitors of Mycobacterium tuberculosis IMPDH. researchgate.net This indicates that the benzimidazole scaffold can be a viable starting point for designing IMPDH inhibitors, though the specific activity of the 4-bromobenzyl substituted variant remains to be determined.
In Vitro Cellular Activity Studies (Non-Clinical)
Antimicrobial Efficacy
Antifungal Activity against Fungal Strains
Research has shown that certain benzimidazole derivatives are effective against various Candida species, which are common causes of fungal infections in humans. nih.gov In one study, novel benzimidazole-1,3,4-oxadiazole compounds were screened against Candida albicans, Candida krusei, and Candida parapsilosis, with some derivatives showing comparable activity to the reference drugs Amphotericin B and Ketoconazole. nih.gov Similarly, a series of benzimidazole-triazole derivatives exhibited excellent activity against Candida glabrata. nih.gov
The antifungal activity of these related compounds against various fungal strains is summarized in the table below.
| Fungal Strain | Related Benzimidazole Derivative Class | Observed Activity (MIC50 µg/mL) | Reference |
| Candida albicans | Benzimidazole-1,3,4-oxadiazoles | 1.95 | nih.gov |
| Candida krusei | Benzimidazole-1,3,4-oxadiazoles | 7.8 | nih.gov |
| Candida parapsilosis | Benzimidazole-1,3,4-oxadiazoles | 31.25 | nih.gov |
| Candida glabrata | Benzimidazole-1,2,4-triazoles | 0.97 - 1.95 | nih.gov |
This table presents data for related benzimidazole derivatives, not this compound itself.
Antiviral Properties
The benzimidazole nucleus is a key structural motif in a number of antiviral compounds. Although specific antiviral screening data for this compound is not documented in the available literature, the general class of benzimidazole derivatives has shown promise in antiviral research. For example, certain benzimidazole derivatives have been designed and synthesized as inhibitors of the HIV-1 integrase, a crucial enzyme for viral replication. nih.gov
Studies on 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic acid derivatives, which share the N-benzyl-benzimidazole core with the subject compound, have demonstrated anti-HIV-1 activity with moderate potency and low cytotoxicity. nih.gov The antiviral efficacy of these compounds is often attributed to their ability to interfere with viral enzymes essential for the lifecycle of the virus. The presence of a benzyl (B1604629) group at the N-1 position of the benzimidazole ring is a common feature in these and other biologically active molecules.
Molecular Mechanisms of Action Research
Understanding the molecular mechanisms through which a compound exerts its biological effects is crucial for its development as a therapeutic agent. For this compound, insights into its potential mechanisms can be inferred from studies on related benzimidazole-containing molecules.
Modulation of Specific Cellular Signaling Pathways
While there is no specific information on how this compound modulates cellular signaling pathways, research on other benzimidazole derivatives indicates that this class of compounds can influence various signaling cascades. For instance, certain halogenated 1H-benzo[d]imidazole hybrids have been identified as potential multi-kinase inhibitors. nih.gov These compounds have been shown to exert cytotoxic effects against cancer cell lines, and mechanistic studies revealed their ability to induce cell cycle arrest and apoptosis. nih.gov This is often achieved by modulating the activity of key proteins in cellular signaling pathways, such as pro-apoptotic and anti-apoptotic proteins.
In a study of an imidazole platinum(II) complex, it was suggested that the compound's antitumor effects may involve interference with NF-κB signaling pathways, ultimately leading to apoptosis. mdpi.com This highlights the potential for imidazole-based compounds to interact with and modulate critical cellular signaling networks.
Interaction with Biological Macromolecules (e.g., Enzymes, Receptors, Nucleic Acids)
The biological activity of benzimidazole derivatives is often a result of their interaction with key biological macromolecules. Although direct interaction studies for this compound are not available, molecular docking and other in-silico studies on related compounds provide valuable insights into their potential molecular targets.
A common mechanism of action for antifungal azole compounds, which includes many imidazole and benzimidazole derivatives, is the inhibition of cytochrome P450 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.govnih.gov Molecular docking studies have been performed on novel benzimidazole-1,3,4-oxadiazole compounds to evaluate their binding to 14α-sterol demethylase, supporting this enzyme as a likely target. nih.gov
In the context of anticancer activity, some novel 1H-benzo[d]imidazole derivatives have been identified as potential inhibitors of human topoisomerase I, an enzyme critical for DNA replication and transcription. nih.gov These compounds are thought to exert their effect by binding to the DNA minor groove. nih.gov
The table below summarizes the potential interactions of related benzimidazole derivatives with various biological macromolecules.
| Biological Macromolecule | Related Benzimidazole Derivative Class | Type of Interaction | Potential Effect | Reference |
| 14α-sterol demethylase (CYP51) | Benzimidazole-1,3,4-oxadiazoles | Enzyme Inhibition | Antifungal activity | nih.gov |
| HIV-1 Integrase | Benzimidazolyl diketo acids | Enzyme Inhibition | Anti-HIV activity | nih.gov |
| Tyrosine Kinases (e.g., EGFR, HER2) | (Halogenated)benzylidene-benzohydrazide hybrids | Enzyme Inhibition | Anticancer activity | nih.gov |
| Human Topoisomerase I / DNA | 1H-benzo[d]imidazoles | Enzyme Inhibition / DNA Binding | Anticancer activity | nih.gov |
This table illustrates the interactions of related benzimidazole derivatives, not this compound itself.
Structure Activity Relationship Sar and Rational Design Approaches
Influence of the Bromine Atom on Reactivity and Biological Activity
The bromine atom on the 4-position of the benzyl (B1604629) group significantly influences the molecule's physicochemical properties and, consequently, its biological activity. Halogen substituents are known to modulate factors such as lipophilicity, electronic character, and metabolic stability.
Lipophilicity and Permeability : The introduction of a bromine atom generally increases the lipophilicity of a molecule. This enhanced lipophilicity can play a vital role in its biological activity by improving its ability to permeate lipid membranes, a key factor for reaching intracellular targets. acs.org
Electronic Effects : As an electron-withdrawing group, the bromine atom can alter the electron density of the benzyl ring, which may affect its interaction with biological targets.
Biological Activity : The presence of halogen atoms like bromine has been associated with increased antimicrobial activity in benzimidazole-triazole hybrids. nih.gov In one study on the reaction of 2-allylthiobenzimidazole, bromine was shown to participate directly in the reaction, leading to bromocyclization products, which highlights the reactivity it can impart. researchgate.net
Context-Dependent Impact : The effect of the para-substituent on the benzyl ring can be highly dependent on the specific biological target. For instance, in a study of benzimidazole (B57391) derivatives as hyaluronidase (B3051955) inhibitors, an additional substituent at the meta or para position of the benzyl ring was found to have no significant effect on inhibitory activity. mdpi.com
Impact of Substituents on the Benzyl and Benzimidazole Moieties on Potency and Selectivity
The potency and selectivity of benzimidazole derivatives are highly sensitive to the nature and position of substituents on both the benzyl and benzimidazole moieties. Research indicates that the biological properties are strongly influenced by substitutions at the N-1 and C-2 positions. acs.org
N-1 Position : The substitution of a benzyl group at the N-1 position has been shown to enhance the anti-inflammatory action of certain benzimidazoles. nih.gov The nature of the substituent at this position is critical. For example, in the development of Janus kinase (JAK) inhibitors, a clear structure-activity relationship highlighted the importance of hydrogen bond donors at the N(1) position for achieving selectivity. nih.gov
C-2 Position : The C-2 position is a common site for modification to improve lipophilicity and, by extension, biological activity. mdpi.com Studies have shown that substituting this position with large groups like phenyl or benzyl can be necessary for certain activities. mdpi.com For instance, N-benzyl mono-halogenated benzamide-containing compounds substituted at position 2 showed good hyaluronidase inhibitory activity. mdpi.com
C-5 and C-6 Positions : The benzene (B151609) part of the benzimidazole core also offers sites for modification. In one study, no substitution at the C-5 position was found to be favorable for activity against leukotriene biosynthesis. nih.gov Conversely, for a series of 1,2,6-trisubstituted benzimidazoles, the anti-inflammatory activity was mainly dependent on the groups substituted at the C-6 position. nih.gov
The following table summarizes research findings on how different substituents impact the activity of benzimidazole derivatives.
| Position of Substitution | Substituent | Observed Effect on Biological Activity | Target/Assay | Citation |
| N-1 | Benzyl group | Enhanced anti-inflammatory action. | Anti-inflammatory assay | nih.gov |
| N-1 | 2-aminoethyl | Crucial for JAK1 selectivity (hydrogen bond donor). | JAK1/JAK2 inhibition assay | nih.gov |
| C-2 | Phenyl or Benzyl group | Required for hyaluronidase inhibitory activity. | Hyaluronidase inhibition assay | mdpi.com |
| C-2 | p-methoxy substituent on 2-phenyl ring | Positive effect on antiproliferative activity. | Anticancer assay | acs.org |
| C-2 | Piperidin-4-yl | Important for differentiating JAK1 from JAK2. | JAK1/JAK2 inhibition assay | nih.gov |
| C-6 | Electron-rich or poor groups | Activity mainly depends on the substituent at this position. | Anti-inflammatory assay | nih.gov |
| Benzyl Ring (para) | Methoxy, Methyl | No significant effect observed. | Hyaluronidase inhibition assay | mdpi.com |
Design Principles for Developing Tailored Biological Activities
The rational design of benzimidazole derivatives for specific therapeutic targets follows several key principles derived from extensive SAR studies. researchgate.netnih.govmdpi.com
Scaffold Hopping and Hybridization : The benzimidazole core is often used as a privileged scaffold to be combined with other pharmacophores. For example, combining the benzimidazole structure with moieties like chrysanthemum acid has been explored to create novel fungicides. nih.gov
Modulating Lipophilicity : Adjusting the lipophilicity is a critical design strategy. Increasing lipophilicity through the addition of alkyl or aryl groups can enhance membrane permeation and, consequently, biological activity. acs.orgmdpi.com For example, the insertion of a lipophilic group at the C-2 position enhanced hyaluronidase inhibitory activities. mdpi.com
Target-Specific Interactions : Design efforts focus on incorporating functional groups that can form specific interactions with the target protein. A clear example is the design of selective JAK1 inhibitors, where hydrogen bond donors were strategically placed at the N(1) and C-2 substituent positions to differentiate between the ATP-binding sites of different JAK isozymes. nih.gov
Conformational Rigidity : Introducing rigid structures can lock the molecule into a bioactive conformation, potentially increasing potency. In one study, a rigid 5-membered ring structure as a linker was found in highly active compounds. conicet.gov.ar
Comparative Analysis with Similar Benzimidazole Derivatives and Analogs
Comparing 1-(4-Bromobenzyl)-1H-benzo[d]imidazole to its analogs reveals how subtle structural changes can lead to significant differences in biological activity.
Influence of Benzyl Ring Substituent : In a study on inhibitors of leukotriene biosynthesis, 1-(2-chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzimidazole was identified as a potent inhibitor. nih.gov This suggests that the position and nature of the halogen on the benzyl ring (ortho-chloro vs. para-bromo) can fine-tune activity.
Comparison with Non-Benzyl N-1 Substituents : For JAK1 inhibition, the most selective compound was 1-(2-aminoethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide. nih.gov This highlights that for certain targets, a flexible, hydrogen-bonding group like 2-aminoethyl at the N-1 position is superior to a more rigid, lipophilic group like a 4-bromobenzyl.
Impact of the Linker : In a series of CYP121 inhibitors, compounds with no substitution or a small methyl group on the methylene (B1212753) bridge between the N-1 and the aryl group showed high activity. conicet.gov.ar This contrasts with the subject compound, which has an unsubstituted methylene bridge.
Comparison with other Heterocyclic Cores : When compared to indole (B1671886) derivatives in a hyaluronidase inhibition assay, the indole-based compounds showed higher activity than similar benzimidazole analogs. mdpi.com The researchers suggested that the absence of a basic nitrogen at position 3, making the indole less polar, had a positive effect on inhibitory activity. mdpi.com
The table below provides a comparative look at different benzimidazole derivatives and their reported activities.
| Compound | Key Structural Difference from Subject Compound | Reported Biological Activity | Citation |
| This compound | (Reference Compound) | (Activity Profile Dependent on Target) | |
| 1-(2-Chlorobenzyl)-2-(1-(4-isobutylphenyl)ethyl)-1H-benzimidazole | Ortho-chloro on benzyl; large substituent at C-2 | Potent inhibitor of leukotriene biosynthesis. | nih.gov |
| 1-(2-Aminoethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide | 2-aminoethyl at N-1; piperidinyl at C-2; carboxamide at C-5 | Highly selective JAK1 inhibitor. | nih.gov |
| Di(1H-benzo[d]imidazol-2-yl)methane | Methylene bridge linking two benzimidazole cores at C-2 | Potent hyaluronidase inhibitor. | mdpi.com |
| 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole | No N-1 substituent; methoxyphenyl at C-2 | Inactive as a hyaluronidase inhibitor. | mdpi.com |
Computational Chemistry and in Silico Approaches
Molecular Docking Simulations for Ligand-Target Binding
Prediction of Binding Modes and Key Interactions
For benzimidazole (B57391) derivatives, molecular docking studies have been instrumental in identifying potential biological targets and understanding their mechanism of action. researchgate.netresearchgate.netnih.gov For instance, docking simulations of various benzimidazole compounds have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues within the active sites of enzymes like cholinesterase, topoisomerase II, and DNA gyrase. researchgate.netresearchgate.net The benzimidazole core, often acting as a hydrogen bond acceptor, and its various substituents play distinct roles in the binding orientation. In the case of 1-(4-Bromobenzyl)-1H-benzo[d]imidazole, the nitrogen atoms of the imidazole (B134444) ring and the bromine atom of the benzyl (B1604629) group are expected to be key sites for interaction. While specific studies detailing the binding modes for this exact compound are not prevalent, research on analogous structures, such as those targeting the VEGFR-2 receptor, highlights the importance of the benzimidazole scaffold in forming essential binding interactions within a receptor's active site. acs.org
Assessment of Binding Efficacy and Scoring Functions
The efficacy of a ligand's binding is quantitatively assessed using scoring functions, which calculate a score or binding energy that represents the strength of the ligand-receptor interaction. A lower binding energy typically indicates a more stable complex and higher binding affinity. nih.gov For example, in studies of N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) halogenated benzamides, the compound with the lowest binding energy was identified as the most potent inhibitor of the EGFRWT protein. nih.gov Docking studies on other benzimidazole derivatives against antimicrobial targets have also utilized binding energy scores to correlate computational predictions with experimental antibacterial activity. researchgate.net Although specific scoring function data for this compound is not available, the general principle remains that its potential as a ligand for any given protein would be evaluated based on the calculated binding energy derived from docking simulations.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a versatile tool for predicting a wide range of molecular properties.
Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO analysis)
The electronic properties of a molecule are critical for understanding its reactivity and stability. DFT calculations are frequently used to determine the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability. nih.govnih.gov
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests that the molecule is more reactive and polarizable. irjweb.com For various imidazole and benzimidazole derivatives, this energy gap has been calculated to be in the range of ~2.88 to 7.26 eV, reflecting how different substituents can tune the molecule's electronic properties and bioactivity. researchgate.netnih.gov The analysis of HOMO-LUMO distribution also helps in identifying the regions of the molecule that are likely to be involved in charge transfer interactions. irjweb.com
| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| Generic Imidazole Derivative | -6.2967 | -1.8096 | 4.4871 | irjweb.com |
| 1,5-Benzodiazepine Derivative (EPBZ) | Not Specified | Not Specified | ~3.88 | nih.gov |
| Isothiouronium Salt Derivative | Not Specified | Not Specified | 6.08 | researchgate.net |
Prediction of Spectroscopic Properties
DFT calculations provide a reliable method for predicting the vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra of molecules. researchgate.net By calculating the vibrational frequencies and chemical shifts and comparing them with experimental data, the accuracy of the computed molecular structure can be validated. mdpi.com For numerous benzimidazole derivatives, DFT methods, often using the B3LYP functional, have successfully reproduced experimental spectra. researchgate.netmdpi.comresearchgate.net For example, studies on 2-(4-Bromophenyl)-1H-benzimidazole have used DFT to perform a detailed assignment of vibrational spectra. researchgate.net Similarly, calculated 1H and 13C NMR chemical shifts for other complex benzimidazoles have shown a strong correlation with the experimental values, aiding in the structural confirmation of the synthesized compounds. researchgate.net
Reaction Mechanism Analysis and Transition State Calculations
DFT is also a powerful tool for investigating chemical reactions, allowing for the mapping of reaction pathways and the calculation of activation energies by identifying transition state structures. For heterocyclic systems like benzimidazoles, DFT has been used to study reaction mechanisms such as synthesis via condensation or excited-state intramolecular proton transfer (ESIPT). nih.gov These calculations provide insights into the feasibility of a reaction and help in optimizing reaction conditions. By modeling the potential energy surface, researchers can understand the step-by-step process of bond formation and cleavage, which is fundamental to both the synthesis and the chemical behavior of the compound.
Tautomerism and Isomerism Analysis
Tautomerism, the dynamic equilibrium between interconvertible structural isomers, is a key characteristic of the benzimidazole scaffold. encyclopedia.pub In unsubstituted or N-H benzimidazoles, annular tautomerism occurs, involving the migration of a proton between the N1 and N3 positions of the imidazole ring. encyclopedia.pubnih.gov This rapid proton exchange results in a time-averaged structure where positions C4/C7 and C5/C6 become chemically equivalent. beilstein-journals.org
However, in the case of this compound, the substitution of a 4-bromobenzyl group at the N1 position precludes the possibility of annular tautomerism. The presence of the benzyl group effectively "locks" the structure into a single tautomeric form. This is a critical feature, as the biological activity of benzimidazole derivatives can be highly dependent on the specific tautomer that interacts with a biological target. encyclopedia.pub For 1-substituted benzimidazoles, the absence of tautomerism simplifies computational studies and structure-activity relationship analyses, as only one stable form needs to be considered. nih.gov
Table 1: Tautomeric and Isomeric Considerations for Benzimidazole Derivatives
| Feature | Unsubstituted Benzimidazole | This compound |
| Annular Tautomerism | Present (dynamic equilibrium between 1H and 3H tautomers) | Absent (N1 position is substituted) |
| Key Isomerism | N/A | Rotational isomerism (conformational flexibility) |
| Structural Implication | Averaged symmetry in solution | Defined, non-tautomeric structure |
| Biological Relevance | Activity may depend on the predominant tautomer | Activity is determined by the single, stable N1-substituted isomer |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. semanticscholar.org For a molecule like this compound, MD simulations can provide detailed insights into its conformational dynamics, stability, and interactions with biological macromolecules such as proteins or nucleic acids. bohrium.combohrium.com
In a typical MD simulation, the molecule is placed in a simulated environment, often a box of water molecules, and the forces on each atom are calculated using a force field. researchgate.net Newton's laws of motion are then used to predict the movement of the atoms over a series of small time steps, generating a trajectory that reveals the molecule's behavior. semanticscholar.org
For benzimidazole derivatives, MD simulations have been employed to:
Investigate the stability of ligand-protein complexes predicted by molecular docking. bohrium.comresearchgate.net
Analyze the binding modes and key interactions, such as hydrogen bonds and hydrophobic interactions, between the benzimidazole ligand and its target protein. bohrium.comresearchgate.net
Assess the conformational changes in both the ligand and the protein upon binding. nih.gov
Calculate binding free energies to estimate the affinity of the ligand for its target. nih.gov
Table 2: Typical Parameters for Molecular Dynamics Simulations of Benzimidazole-Protein Complexes
| Parameter | Typical Value/Setting | Purpose |
| Force Field | OPLS, AMBER, CHARMM | Describes the potential energy and forces between atoms. |
| Solvent Model | TIP3P, SPC/E | Explicitly represents water molecules in the simulation box. |
| Simulation Time | 50-100 ns | Duration of the simulation to observe molecular motions. |
| Temperature | 300 K | Simulates physiological temperature. |
| Pressure | 1 atm | Simulates atmospheric pressure. |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | Quantify the stability and interactions of the complex. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. ijpsr.com By identifying the physicochemical properties or structural features (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. researchgate.netnih.gov
For benzimidazole derivatives, QSAR studies have been successfully applied to various biological activities, including anticancer, antimicrobial, and receptor antagonist activities. ijpsr.comresearchgate.netnih.gov These studies typically involve a series of analogs where substituents at different positions of the benzimidazole scaffold are varied.
A QSAR study involving analogs of this compound would entail:
Data Set: A collection of structurally related compounds with experimentally determined biological activities.
Descriptor Calculation: Calculating various molecular descriptors for each compound, which can be constitutional, topological, geometric, electrostatic, or quantum chemical in nature.
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation linking the descriptors to the biological activity. ijddd.com
Validation: Rigorously testing the model's predictive power using internal and external validation techniques. researchgate.net
QSAR models for benzimidazole derivatives have highlighted the importance of various factors, such as:
Steric properties: The size and shape of substituents can influence how well the molecule fits into a binding pocket. nih.gov
Electrostatic properties: The distribution of charges and the potential for hydrogen bonding are often crucial for interaction with a biological target. nih.govnih.gov
Hydrophobicity: The lipophilicity of the molecule affects its ability to cross cell membranes and interact with hydrophobic pockets in proteins. rjptonline.org
While a specific QSAR model for this compound has not been published, the principles of QSAR are implicitly used in structure-activity relationship (SAR) discussions. For instance, comparing the activity of analogs with different substituents on the benzyl or benzimidazole rings would reveal which structural modifications lead to improved biological effects, thereby guiding the design of more effective compounds.
Potential Research Applications and Future Directions
Identification of Lead Compounds for Drug Discovery Pipelines (Non-Clinical)
The benzimidazole (B57391) scaffold is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer effects. pharmedicopublishers.comresearchgate.netnih.gov The N-benzyl substituted benzimidazoles, in particular, have been identified as a promising class of compounds. For instance, a series of benzimidazole analogues with a para-halogen substituted benzyl (B1604629) group demonstrated potent inhibitory activity against the Francisella tularensis enoyl-reductase (FabI), an essential enzyme in the bacterial fatty acid synthesis pathway. nih.gov This positions 1-(4-Bromobenzyl)-1H-benzo[d]imidazole as a candidate for development as an antibacterial agent.
Research has shown that structural modifications to the benzimidazole core can significantly influence biological activity. pharmedicopublishers.comresearchgate.net Studies on structure-activity relationships (SAR) are crucial for optimizing these compounds to enhance potency and selectivity. pharmedicopublishers.compharmedicopublishers.com For example, the introduction of different substituents on the benzyl ring and the benzimidazole nucleus can modulate the compound's interaction with biological targets. researchgate.net The development of hybrid molecules, where benzimidazoles are combined with other bioactive scaffolds, has also been explored to achieve synergistic effects. nih.gov Given these precedents, this compound serves as a strong starting point for medicinal chemistry campaigns aimed at discovering new lead compounds for various disease targets.
Table 1: Examples of Biological Activities in Related Benzimidazole Derivatives
| Compound Class | Biological Activity | Target/Mechanism | Reference(s) |
|---|---|---|---|
| N-benzyl benzimidazoles | Antibacterial | Inhibition of Enoyl-Reductase (FabI) | nih.gov |
| Halogenated Benzylidenebenzohydrazide Hybrids | Anticancer | Multi-Kinase Inhibition (EGFR, HER2, CDK2) | nih.gov |
| 2-(Benzylthio) methyl-1H-benzimidazoles | Antibacterial | Bactericidal against E. coli and S. aureus | researchgate.net |
Development of Chemical Probes for Investigating Biological Systems
Benzimidazole derivatives are increasingly recognized for their potential as fluorescent probes for bioimaging and molecular recognition due to their unique electronic properties and synthetic versatility. researchgate.net These compounds can be engineered to detect a variety of analytes, including metal ions, pH changes, and biologically important molecules like biothiols. researchgate.netnih.gov The fluorescence properties of the benzimidazole core can be tuned through structural modifications, although many simple derivatives fluoresce in the UV region, which can be limiting for live-cell imaging. nih.gov However, strategic modifications can shift the emission into the visible spectrum, making them more suitable for biological applications. nih.gov
A particularly innovative application is the development of "clickable" chemical probes for activity-based protein profiling (ABPP). nih.gov Researchers have created benzimidazole-based probes that can covalently label specific enzymes, such as protein arginine deiminases (PADs), within a cellular context. nih.gov These probes are highly specific and can be used to identify the targets and off-targets of parent compounds, helping to elucidate their mechanism of action. nih.gov Given its structure, this compound could be functionalized with reporter tags (like alkynes or azides for click chemistry) to create novel probes for studying enzyme function and target engagement in complex biological systems. nih.govmdpi.com
Exploration in Organic Electronics and Material Science (e.g., OLEDs, Charge Transport Properties)
The application of benzimidazole derivatives extends beyond biology into the realm of material science, particularly in the development of Organic Light-Emitting Diodes (OLEDs). mdpi.comnih.gov Benzimidazole-based molecules are well-known as effective electron-transporting materials due to their high electron mobility. nih.gov They are often used as host materials in the emissive layer of OLEDs, where they facilitate charge transport and energy transfer to a guest emitter dye. acs.org
Researchers have designed bipolar host materials by combining electron-donating moieties like carbazole (B46965) with the electron-withdrawing benzimidazole core. nih.govacs.org This bipolar nature leads to more balanced charge transport within the emitting layer, improving device efficiency and reducing efficiency roll-off. acs.org In some cases, benzimidazole derivatives themselves can function as the light-emitting material. mdpi.comnih.gov For instance, pyrene-benzimidazole hybrids have been synthesized and characterized as novel blue emitters for OLEDs. mdpi.comnih.gov The specific molecular design of these compounds aims to decrease intermolecular aggregation in the solid state, which is key to achieving pure blue electroluminescence. mdpi.comnih.gov The structure of this compound suggests it could be a valuable building block or a component in the synthesis of new materials for organic electronics, with its properties being tunable through its versatile scaffold. google.com
Table 2: Application of Benzimidazole Derivatives in OLEDs
| Compound Type | Role in OLED | Key Performance Metric | Reference(s) |
|---|---|---|---|
| Pyrene-Benzimidazole Hybrids | Blue Emitter | EQE of 4.3%; pure blue emission (CIE: 0.1482, 0.1300) | mdpi.comnih.gov |
| Carbazole/Benzimidazole Molecules | Bipolar Host | High EQEs (up to 18.9%) for phosphorescent emitters | nih.govacs.org |
Strategies for Further Structural Optimization and Mechanistic Elucidation (e.g., Proteomics, Metabolomics in Research)
To advance this compound or its analogues from a hit compound to a validated lead, significant structural optimization and mechanistic studies are required. A key strategy is metabolism-directed structure optimization. nih.gov Studies using hepatic microsomes can identify metabolic "soft spots" on the molecule—sites that are prone to metabolic degradation. nih.gov By identifying these labile substructures, chemists can make targeted modifications to improve the compound's metabolic stability and pharmacokinetic profile. nih.gov This experimental approach can be complemented by in silico quantitative structure-property relationship (QSPR) models to predict metabolic stability based on molecular descriptors. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole |
| 1-(4-bromobenzyl)-2-methyl-1H-benzo[d]imidazole |
| 1-(4-Bromobenzyl)imidazole |
| 2-(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene |
| 1,3-di(1,2-diphenyl)-1H-benzimidazole-7-tert-butylpyrene |
| 1,3,6,8-tetra(1,2-diphenyl)-1H-benzimidazolepyrene |
| 9,9′-(2′-(1H-benzimidazol-1-yl)-[1,1′-biphenyl]-3,5-diyl)bis(9H-carbazole) |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide |
| 2-(Benzylthio) methyl-1H-benzimidazole |
| 2,2,2-(1,3,5-phenylene)-tris(1-phenyl-1H-benzimidazole) |
| 4,4′-bis(9-carbazolyl)-2,2′-biphenyl |
Q & A
Q. What methodological considerations are critical when analyzing hydrogen bonding and halogen interactions in crystallographic data for SAR studies?
- Hirshfeld surface analysis quantifies intermolecular contacts (e.g., C–H⋯N: 2.8–3.0 Å; Br⋯Br: 3.4 Å). These interactions correlate with bioactivity; for instance, stronger hydrogen bonds in antimicrobial derivatives improve target binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
